2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide 2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 650614-62-3
VCID: VC21501510
InChI: InChI=1S/C23H21ClN2O4S/c1-16-14-19(8-11-21(16)24)30-15-23(27)25-18-6-9-20(10-7-18)31(28,29)26-13-12-17-4-2-3-5-22(17)26/h2-11,14H,12-13,15H2,1H3,(H,25,27)
SMILES: CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)Cl
Molecular Formula: C23H21ClN2O4S
Molecular Weight: 456.9g/mol

2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide

CAS No.: 650614-62-3

Cat. No.: VC21501510

Molecular Formula: C23H21ClN2O4S

Molecular Weight: 456.9g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide - 650614-62-3

Specification

CAS No. 650614-62-3
Molecular Formula C23H21ClN2O4S
Molecular Weight 456.9g/mol
IUPAC Name 2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide
Standard InChI InChI=1S/C23H21ClN2O4S/c1-16-14-19(8-11-21(16)24)30-15-23(27)25-18-6-9-20(10-7-18)31(28,29)26-13-12-17-4-2-3-5-22(17)26/h2-11,14H,12-13,15H2,1H3,(H,25,27)
Standard InChI Key XBBRFSVQMJSQTP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)Cl
Canonical SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)Cl

Introduction

Chemical Structure and Properties

2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide is a complex organic compound with a unique structure incorporating several functional groups. Its chemical identity is defined by the following properties:

Basic Chemical Information

PropertyValue
CAS Number650614-62-3
Molecular FormulaC23H21ClN2O4S
Molecular Weight456.9 g/mol
Physical StateSolid (at standard conditions)

This compound features a 4-chloro-3-methylphenoxy group linked to an acetamide functionality, which is further connected to a phenyl ring bearing a 2,3-dihydro-1H-indol-1-ylsulfonyl substituent. The structural complexity arises from the integration of multiple pharmacophoric elements including an acetamide linkage, a sulfonamide group, and both aromatic and heterocyclic ring systems.

Structural Components

The structure can be divided into three key components:

  • A 4-chloro-3-methylphenoxy moiety

  • An acetamide linking group

  • A 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl segment

Synthesis Methodology

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide typically involves several sequential reactions under controlled conditions.

General Synthetic Approach

The synthesis generally follows a multi-step process that can be broadly outlined as follows:

  • Preparation of the 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl component

  • Synthesis of the 2-(4-chloro-3-methylphenoxy)acetic acid intermediate

  • Amide coupling to connect the two major fragments

This synthetic strategy typically requires careful control of reaction conditions and purification procedures to achieve satisfactory yields and purity.

Detailed Synthetic Pathway

The synthesis typically employs conventional solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions. The reaction sequence often begins with the preparation of 2-(4-chloro-3-methylphenoxy)acetic acid through an alkylation reaction between 4-chloro-3-methylphenol and chloroacetic acid or a similar reagent.

Concurrently, the indole-sulfonamide segment is prepared through sulfonylation of the corresponding aniline derivative with an appropriate sulfonyl chloride reagent. The final step involves amide bond formation between the carboxylic acid and amine components, typically facilitated by coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

This synthetic approach shares similarities with methods used for related compounds like 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide, which also incorporates a 2-(4-chloro-3-methylphenoxy) moiety .

Characterization Techniques

Comprehensive characterization of 2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide is essential for confirming its structure, purity, and properties.

Analytical Methods

Multiple complementary techniques are typically employed:

TechniqueInformation Obtained
Thin-Layer Chromatography (TLC)Reaction monitoring and preliminary purity assessment
High-Performance Liquid Chromatography (HPLC)Quantitative purity determination
Mass Spectrometry (MS)Molecular weight confirmation and fragmentation pattern analysis
Nuclear Magnetic Resonance (NMR)Structural confirmation and atom connectivity
Infrared Spectroscopy (IR)Functional group identification

These analytical methodologies collectively provide comprehensive structural validation and purity assessment of the synthesized compound.

Spectroscopic Characteristics

NMR spectroscopy is particularly informative for this compound, with characteristic signals for the aromatic protons of both the phenoxy and phenylsulfonyl rings, as well as the distinctive patterns associated with the 2,3-dihydroindole system. The methyl group attached to the chlorophenoxy ring typically appears as a singlet at approximately 2.3-2.4 ppm in the 1H NMR spectrum, while the methylene of the acetamide linkage generally appears around 4.5-4.7 ppm.

In mass spectrometry analysis, the molecular ion peak at m/z = 456.9 confirms the molecular weight, with fragmentation patterns reflecting the sulfonamide, indole, and phenoxy structural components.

Biological Activities and Applications

Research into 2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide and related compounds suggests potential biological applications across multiple therapeutic areas.

Structure-Activity Relationships

Analysis of related compounds provides insight into potential structure-activity relationships. For example, phenoxyacetic acid derivatives have demonstrated significant antibacterial activity, particularly against E. coli and Staphylococcus aureus . The presence of electron-withdrawing groups (such as chloro) and electron-donating groups (such as methyl) on the phenoxy ring can modulate these activities .

Similarly, indole-containing compounds frequently exhibit notable biological activities. For instance, compounds containing dihydroindole structures, as found in our target molecule, have been associated with various pharmacological properties .

Research Findings and Current Developments

While specific research on 2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide is still emerging, investigations into related compounds provide valuable insights.

Comparative Analysis with Related Compounds

Structurally similar compounds have demonstrated promising biological activities. For example:

  • N-[2-chloro-5-methoxy-4-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)phenyl]acetamide, which also contains a 2,3-dihydroindole component and an acetamide linkage, has been characterized with properties suggesting potential drug-like characteristics (logP of 3.58, hydrogen bond acceptors count of 5)

  • 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide shares the 2-(4-chloro-3-methylphenoxy) fragment and acetamide linkage with our target compound, suggesting potentially similar physicochemical properties

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